molecular formula C14H7ClO2 B1299042 9-Fluorenone-4-carbonyl chloride CAS No. 7071-83-2

9-Fluorenone-4-carbonyl chloride

Cat. No. B1299042
CAS RN: 7071-83-2
M. Wt: 242.65 g/mol
InChI Key: XKCGWCQMEUASJF-UHFFFAOYSA-N
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Description

9-Fluorenone-4-carbonyl chloride is a fluorescent electrophilic reagent . It has been used to functionalize amino acids in an alkaline medium before their enantioresolution by HPLC . It has also been used in the synthesis of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide .


Chemical Reactions Analysis

9-Fluorenone-4-carbonyl chloride reacts with both primary and secondary amino acids to produce stable and highly fluorescent derivatives suitable for sensitive and efficient chromatographic determination and resolution .

Scientific Research Applications

Synthesis of Fluorene Derivatives

This compound serves as a starting material for the synthesis of various fluorene derivatives. For instance, it has been used in the synthesis of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide . Such derivatives are significant in the development of new materials with potential applications in organic electronics and photonics.

Fluorescent Electrophilic Reagent

As a fluorescent electrophilic reagent, 9-Fluorenone-4-carbonyl chloride can be employed in fluorescence microscopy and spectroscopy. This application is valuable for biological studies where the visualization of cellular components and processes is required .

Safety and Hazards

9-Fluorenone-4-carbonyl chloride causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is not likely mobile in the environment due to its low water solubility . Spillage is unlikely to penetrate the soil as the product is insoluble and sinks in water . Contact with skin, eyes, and clothing should be avoided . After handling, skin should be washed thoroughly .

Future Directions

Fluorenones, including 9-Fluorenone-4-carbonyl chloride, have potential applications in various domains due to their intriguing and tunable photo, as well as physico-chemical properties . They show various biological activities like antibiotics, anticancer, antiviral, and neuromodulatory, etc . Organic chemists are developing various protocols for the synthesis of fluorenones . Despite several protocols developed for their synthesis since 1931, there is no review covering their entire synthetic protocols . This review includes several classical and novel synthetic approaches for the synthesis of fluorenones . Furthermore, future directions are also given .

properties

IUPAC Name

9-oxofluorene-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClO2/c15-14(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCGWCQMEUASJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346171
Record name 9-Fluorenone-4-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Fluorenone-4-carbonyl chloride

CAS RN

7071-83-2
Record name 9-Fluorenone-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7071-83-2
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Synthesis routes and methods

Procedure details

The following steps are suitable for synthesizing some charge transport materials of this invention involving a linking reaction as described in the following. In the first step, diphenic acid or its derivative is dissolved in large access of concentrated sulfuric acid and the solution is heated at approximately 70° C. for about 10 minutes. The product, 9-fluorenone-4-carboxylic acid or its derivative, is isolated. In the second step, 9-fluorenone-4-carboxylic acid or its derivative is chlorinated with thionyl chloride to form 9-fluorenone-4-carbonyl chloride or its derivative. Then, 9-fluorenone-4-carbonyl chloride or its derivative reacts with a diol, a dithiol, a diamine, a hydroxylamine, a hydroxythiol, or a thioamine in the presence of triethylamine. Non-limiting examples of suitable dithiol are 4,4′-thiobisbenzenethiol, 1,4-benzenedithiol, 1,3-benzenedithiol, sulfonyl-bis(benzenethiol), 2,5-dimecapto-1,3,4-thiadiazole, 1,2-ethanedithiol, 1,3-propanedithiol, 1,4-butanedithiol, 1,5-pentanedithiol, and 1,6-hexanedithiol. Non-limiting examples of suitable diols are 2,2′-bi-7-naphtol, 1,4-dihydroxybenzene, 1,3-dihydroxybenzene, 10,10-bis(4-hydroxyphenyl)anthrone, 4,4′-sulfonyldiphenol, bisphenol, 4,4′-(9-fluorenylidene)diphenol, 1,10-decanediol, 1,5-pentanediol, diethylene glycol, 4.4′-(9-fluorenylidene)-bis(2-phenoxyethanol), bis(2-hydroxyethyl) terephthalate, bis[4-(2-hydroxyethoxy)phenyl] sulfone, hydroquinone-bis (2-hydroxyethyl)ether, and bis(2-hydroxyethyl) piperazine. Non-limiting examples of suitable diamine are diaminoarenes, and diaminoalkanes. Non-limiting examples of suitable hydroxylamine are p-aminophenol and fluoresceinamine. Non-limiting examples of suitable hydroxythiol are monothiohydroquinone and 4-mercapto-1-butanol. Non-limiting example of suitable thioamine is p-aminobenzenethiol. The intermediate product is isolated and dried. Then, the intermediate product is reacted with malononitrile in the presence of piperidine to form the dimeric electron transport material, which can be purified and dried.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action for 9-Fluorenone-4-carbonyl chloride as a chiral derivatizing agent for amino acid enantiomers?

A1: 9-Fluorenone-4-carbonyl chloride (FCC) acts as an electrophilic reagent. [] The carbonyl chloride group (-COCl) readily reacts with the nucleophilic amino group (-NH2) present in amino acids. This reaction forms a stable amide bond, resulting in a diastereomeric derivative of the amino acid. These diastereomers, unlike enantiomers, possess different physical properties, allowing for their separation using chromatographic techniques like high-performance liquid chromatography (HPLC). []

Q2: The research mentions using a "teicoplanin phase" for enantiomeric separation. What is the role of teicoplanin in this context?

A2: Teicoplanin is a chiral selector, often used as a stationary phase in chiral chromatography. [] When incorporated into the stationary phase, it creates a chiral environment. As the derivatized amino acid enantiomers pass through the column, they interact differently with the teicoplanin based on their three-dimensional structure. This differential interaction leads to distinct retention times for each enantiomer, ultimately achieving separation. []

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